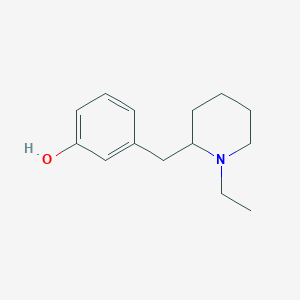

3-((1-Ethylpiperidin-2-yl)methyl)phenol

Description

Significance of Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental building blocks in medicinal chemistry. Among these, the piperidine (B6355638) ring, a six-membered heterocycle, is one of the most prevalent scaffolds found in pharmaceuticals. researchgate.netnih.govnih.gov Its ubiquity stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and the capacity to form crucial interactions with biological targets. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong binding to enzymes and receptors. nih.gov

The piperidine scaffold is a key component in a wide array of approved drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. ijnrd.org This widespread success has cemented its status as a "privileged scaffold" in drug discovery, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. In organic synthesis, the development of novel methods for the construction and functionalization of the piperidine ring remains an active and important area of research, enabling the creation of complex and stereochemically defined molecules. nih.gov

Role of Phenolic Moieties in Biological Systems and Compound Design

The phenolic moiety, characterized by a hydroxyl group directly attached to an aromatic ring, is another cornerstone of medicinal chemistry and is frequently found in biologically active compounds. nih.gov The hydroxyl group of a phenol (B47542) can participate in hydrogen bonding, a key interaction for molecular recognition in biological systems. Furthermore, phenols are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. nih.gov

This antioxidant capability is a critical aspect of their biological function and is a focal point in the design of drugs for conditions associated with oxidative stress. The acidic nature of the phenolic proton also allows for ionic interactions, which can be crucial for binding to biological targets. The presence of a phenolic group can significantly influence a molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Consequently, the strategic incorporation of phenolic moieties is a common tactic in the design of new therapeutic agents.

Contextualization of 3-((1-Ethylpiperidin-2-yl)methyl)phenol within Relevant Chemical Space and Research Trajectories

The structure of this compound combines the key features of both a substituted piperidine and a phenol. The molecule consists of a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to a phenol ring at the meta position. Additionally, the piperidine nitrogen is ethylated. This specific arrangement of functional groups suggests several potential avenues for research.

The 2-substituted piperidine framework is a common feature in many biologically active compounds. ontosight.ai The N-alkylation, in this case with an ethyl group, can modulate the basicity of the piperidine nitrogen and influence its interaction with biological targets, potentially affecting its pharmacological profile. nih.gov The placement of the phenolic hydroxyl group at the meta position of the benzyl (B1604629) substituent is also significant, as the substitution pattern on the aromatic ring is a critical determinant of biological activity in many classes of compounds.

Given the well-established roles of piperidine and phenolic groups in medicinal chemistry, it is plausible that this compound could be investigated for a range of biological activities. Research into analogous structures, such as N-benzyl piperidine derivatives, has explored their potential as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov The combination of a phenolic antioxidant moiety with a piperidine scaffold could also lead to the exploration of this compound in neuroprotective research or in conditions where both antioxidant and specific receptor interactions are beneficial.

The synthesis of this compound would likely involve established methodologies in organic chemistry for the formation of 2-substituted piperidines and the subsequent N-alkylation. The structure-activity relationships of related phenolic piperidine derivatives suggest that variations in the alkyl group on the nitrogen and the position of the hydroxyl group on the phenyl ring could lead to a diverse range of pharmacological effects. nih.govresearchgate.net Therefore, this compound represents a specific point in a broader chemical space that is ripe for exploration, with potential research trajectories aimed at discovering novel therapeutic agents.

Below is a table summarizing the key structural components of the discussed compound and their general significance in medicinal chemistry.

| Structural Moiety | General Significance in Medicinal Chemistry |

| Piperidine Ring | Privileged scaffold, improves solubility, hydrogen bonding capabilities. |

| Phenolic Group | Hydrogen bonding, antioxidant properties, acidic nature for ionic interactions. |

| N-Ethyl Group | Modulates basicity of the piperidine nitrogen, influences pharmacokinetic properties. |

| 2-Substitution | Common pattern in biologically active piperidines, influences stereochemistry. |

| meta-Positioning | Affects the electronic and steric properties of the phenyl ring, influencing binding. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-[(1-ethylpiperidin-2-yl)methyl]phenol |

InChI |

InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |

InChI Key |

LHDGJCGZORIYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1CC2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed.

A primary disconnection can be made at the C-C bond between the piperidine (B6355638) C2 carbon and the benzylic methylene (B1212753) group. This leads to two key synthons: a 2-lithiated or equivalent nucleophilic N-ethylpiperidine and an electrophilic 3-hydroxybenzyl halide (or a protected version). A forward synthesis would involve the coupling of these two fragments.

Alternatively, a disconnection across the C-N and C-C bonds of the piperidine ring itself opens up pathways based on cyclization strategies. This approach treats the entire piperidine ring as the target of construction. This leads to an acyclic amino-alkene or amino-aldehyde precursor, which can be cyclized to form the heterocyclic core. The ethyl group on the nitrogen and the 3-hydroxybenzyl group would be installed on this acyclic precursor prior to cyclization. This latter approach is often more versatile for creating substituted piperidines and will be the focus of the subsequent sections.

Classical and Modern Synthetic Routes for the Piperidine Core

The formation of the piperidine ring is the central challenge in synthesizing the target molecule. Various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. nih.gov

Cyclization of unsaturated amines is a powerful method for constructing nitrogen-containing heterocycles. These strategies involve the intramolecular reaction of a nitrogen nucleophile with an alkene, often activated by a catalyst or an electrophile.

One modern approach involves the gold(I)-catalyzed oxidative amination of non-activated alkenes. nih.gov This method allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. For the synthesis of a precursor to the target molecule, an N-protected 6-aminohept-1-ene derivative bearing the 3-(benzyloxy)benzyl group at the appropriate position could be cyclized using a gold(I) complex and an iodine(III) oxidizing agent. nih.gov

Another effective strategy is bromoaminocyclization. A catalytic, enantioselective bromocyclization of olefinic amides can be achieved using amino-thiocarbamate catalysts. rsc.org This reaction produces an enantioenriched 2-substituted 3-bromopiperidine, which can be further functionalized. rsc.org

Table 1: Comparison of Alkene Cyclization Strategies for Piperidine Synthesis

| Strategy | Catalyst/Reagent | Key Features | Citation |

| Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Forms N-heterocycle and introduces an O-substituent simultaneously. | nih.gov |

| Bromoaminocyclization | Amino-thiocarbamate catalyst, Bromine source | Provides enantioenriched 2-substituted 3-bromopiperidines. | rsc.org |

Intramolecular reductive amination is a robust and widely used method for synthesizing cyclic amines, including piperidines. This approach typically involves the cyclization of a linear amino-aldehyde or amino-ketone, where the amine attacks the carbonyl group to form a cyclic iminium ion intermediate, which is then reduced in situ to the piperidine.

This strategy is particularly effective for accessing 2-substituted piperidines. rsc.org The synthesis would begin with a protected 6-amino-7-(3-(benzyloxy)phenyl)heptan-1-al. Upon deprotection of the amine, spontaneous cyclization would occur, followed by reduction with a suitable agent like sodium borohydride (B1222165) (NaBH₃CN) to yield the 2-substituted piperidine core. The N-ethylation could be performed as a subsequent step.

Modern synthetic chemistry has introduced several powerful transition-metal-catalyzed and radical-mediated cyclization reactions for heterocycle formation.

A Wacker-type aerobic oxidative cyclization, catalyzed by a palladium complex such as Pd(DMSO)₂(TFA)₂, enables the synthesis of various six-membered nitrogen heterocycles from amino-alkenes. organic-chemistry.org This method provides an alternative to the gold-catalyzed cyclizations mentioned earlier.

Radical-mediated cyclizations offer another route. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes. nih.gov This radical-based method is effective for producing various piperidines. nih.gov Another approach involves the radical cyclization of substituted 6-aza-8-bromooct-2-enoates, which has been shown to yield 2,4-disubstituted piperidines. organic-chemistry.org

Introduction and Functionalization of the Phenolic Moiety

The 3-hydroxybenzyl group can either be carried through the synthesis (in a protected form, e.g., as a benzyl (B1604629) ether) or introduced at a later stage. A common and direct method involves coupling the pre-formed piperidine with a phenolic aldehyde.

A highly relevant and direct synthesis route for a similar structure, 3-(1-Piperidinylmethyl)phenol, involves the reductive amination of 3-hydroxybenzaldehyde (B18108) with piperidine over a palladium/carbon catalyst. prepchem.com This one-step procedure forms the C-N and C-C bonds connecting the two rings. Applying this logic to the target molecule, one could react 2-methylpiperidine (B94953) with 3-hydroxybenzaldehyde under reductive conditions (e.g., H₂, Pd/C or NaBH₃CN) to form 3-((piperidin-2-yl)methyl)phenol, followed by N-ethylation with an ethyl halide to yield the final product.

Another powerful method for aminomethylation of phenols is the Mannich reaction. This one-pot, three-component reaction involves a phenol (B47542), formaldehyde, and a secondary amine (like N-ethyl-2-methylpiperidine). arkat-usa.org Under appropriate conditions, often with infrared irradiation and without solvent, this reaction can efficiently produce aminomethylated phenols. arkat-usa.org

Table 2: Methods for Introducing the Phenolic Moiety

| Method | Reactants | Key Features | Citation |

| Reductive Amination | 2-Methylpiperidine, 3-Hydroxybenzaldehyde, Reducing Agent | Direct coupling of the two main structural components. | prepchem.com |

| Mannich Reaction | Phenol, Formaldehyde, N-Ethyl-2-methylpiperidine | One-pot, three-component reaction for aminomethylation. | arkat-usa.org |

Mannich Reactions in Phenol Functionalization

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. byjus.comwikipedia.org In the context of phenol functionalization, this reaction is a powerful tool for introducing aminomethyl groups onto the aromatic ring, leading to the formation of phenolic Mannich bases. nih.govresearchgate.net The reaction typically involves a phenol, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgnih.gov

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction between the amine and the aldehyde. byjus.comwikipedia.org The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the electrophilic iminium ion, resulting in the formation of the corresponding aminomethylated phenol. researchgate.net This process is a type of electrophilic aromatic substitution.

The introduction of an aminomethyl group, such as an (1-ethylpiperidin-2-yl)methyl moiety, onto a phenol can significantly alter its chemical and biological properties. nih.gov This functionalization can increase water solubility and introduce a basic nitrogen atom, which can serve as a handle for further chemical modifications. nih.gov The Mannich reaction is widely employed in the synthesis of various pharmaceutical compounds and natural product derivatives. byjus.comnih.gov

Several studies have focused on the use of Mannich reactions for the synthesis of phenolic compounds with piperidine moieties. For instance, a series of methylpiperidinyl phenols were synthesized in a one-pot transformation via Mannich reactions using infrared irradiation under solvent-free conditions. arkat-usa.org This highlights the adaptability of the Mannich reaction to more environmentally friendly synthetic protocols.

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of this compound presents a stereochemical challenge due to the presence of a chiral center at the 2-position of the piperidine ring. Consequently, methods for stereoselective synthesis or the resolution of racemic mixtures are crucial for obtaining enantiomerically pure forms of the compound.

One prominent technique for obtaining enantiomerically enriched 2-substituted piperidines is kinetic resolution. This method involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched starting material from the product. A common approach for the kinetic resolution of N-Boc-2-arylpiperidines utilizes a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer. acs.org This allows for the subsequent reaction of the lithiated intermediate with an electrophile to yield an enantioenriched product, while the unreacted enantiomer can also be recovered in high enantiomeric purity. acs.orgwhiterose.ac.uk The use of either enantiomer of the chiral ligand, such as (+)- or (-)-sparteine, can provide access to either enantiomer of the desired product. acs.orgrsc.org

Dynamic kinetic resolution offers an alternative strategy where the racemizing starting material is continuously converted to a single, desired enantiomer of the product. Catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been achieved using chiral ligands, providing an efficient route to highly enantioselective 2-substituted piperidines. nih.gov

While these methods have been extensively applied to N-Boc protected piperidines, the principles can be adapted for the synthesis of this compound. The N-ethyl group would be introduced at a later stage, for example, after the stereoselective functionalization of the 2-position of the piperidine ring.

Below is a table summarizing the kinetic resolution of some 2-substituted piperidines, which illustrates the effectiveness of this approach.

| Substrate | Chiral Ligand | Product | Enantiomeric Ratio (er) | Reference |

| N-Boc-2-aryl-4-methylenepiperidine | (-)-sparteine | (S)-N-Boc-2-aryl-4-methylenepiperidine | up to 98:2 | acs.org |

| N-Boc-2-arylpiperidine | (+)-sparteine | (R)-N-Boc-2-arylpiperidine | >95:5 | rsc.org |

| rac-N-Boc-2-lithiopiperidine | Chiral diamino alkoxide ligand | (R)- or (S)-2-substituted N-Boc-piperidine | up to 98:2 | nih.gov |

Development of Efficient and Scalable Synthetic Protocols

One-Pot and Solvent-Free Methods

The development of efficient and environmentally benign synthetic methods is a significant focus in modern organic chemistry. For the synthesis of this compound and related compounds, one-pot and solvent-free approaches offer considerable advantages by reducing reaction times, simplifying work-up procedures, and minimizing waste.

The Mannich reaction, a key step in the synthesis of the target compound, is particularly amenable to one-pot and solvent-free conditions. Research has demonstrated the successful one-pot, three-component synthesis of methylpiperidinyl phenols through the reaction of a phenol, formaldehyde, and piperidine under infrared irradiation without the use of a solvent. arkat-usa.orgresearchgate.net This method has been shown to be rapid, with reaction times of only a few minutes, and to provide the desired products in high yields. arkat-usa.org

The general procedure for this solvent-free Mannich reaction involves mixing the phenol, formaldehyde, and the secondary amine (in this case, 1-ethylpiperidine) and irradiating the mixture with an infrared lamp. arkat-usa.org The progress of the reaction can be monitored by thin-layer chromatography. This approach avoids the use of potentially hazardous organic solvents and allows for a more energy-efficient process.

One-pot multicomponent reactions are a powerful tool in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. nih.gov The synthesis of tetrahydroquinoline derivatives through a one-pot, three-component condensation reaction highlights the broad applicability of this strategy for the creation of heterocyclic compounds. nih.gov Similar principles can be applied to the synthesis of this compound.

Catalytic Approaches in Compound Synthesis

Catalytic methods are integral to the development of efficient and selective synthetic routes for complex molecules like this compound. Catalysis can offer improved reaction rates, higher yields, and greater control over stereochemistry.

In the context of synthesizing the piperidine core, various catalytic approaches have been explored. The hydrogenation of pyridine (B92270) derivatives is a common method for producing piperidines, and this transformation is often carried out using transition metal catalysts. nih.gov For instance, a heterogeneous cobalt catalyst has been used for the acid-free hydrogenation of pyridines to piperidines in water. nih.gov

For the stereoselective synthesis of 2-substituted piperidines, catalytic dynamic resolution has proven to be a highly effective strategy. This method utilizes a chiral catalyst to resolve a racemic mixture of 2-lithio-N-Boc-piperidine, leading to the highly enantioselective synthesis of either enantiomer of the desired 2-substituted piperidine. nih.gov

Furthermore, dual catalyst systems have been employed in one-pot, three-component reactions for the synthesis of other heterocyclic compounds. For example, a piperidine-iodine dual catalyst system has been used for the efficient synthesis of coumarin-3-carboxamides. nih.gov This demonstrates the potential for innovative catalytic systems in multicomponent reactions that could be adapted for the synthesis of the target compound.

The following table provides examples of catalytic systems used in the synthesis of piperidine and related heterocyclic compounds.

| Reaction Type | Catalyst | Substrate | Product | Reference |

| Hydrogenation | Heterogeneous Cobalt | Pyridine derivative | Piperidine derivative | nih.gov |

| Dynamic Kinetic Resolution | Chiral diamino alkoxide ligand | rac-N-Boc-2-lithiopiperidine | Enantioenriched 2-substituted piperidine | nih.gov |

| Three-component reaction | Piperidine-Iodine | Salicylaldehyde, amine, diethylmalonate | Coumarin-3-carboxamide | nih.gov |

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of structurally related analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potentially improved properties. A wide array of synthetic methodologies has been developed for the preparation of substituted piperidines and related phenolic compounds.

The core piperidine structure can be synthesized through various routes, including the hydrogenation of pyridine precursors, cyclization reactions, and multicomponent reactions. nih.govnih.gov The functionalization of the piperidine ring at different positions allows for the generation of a diverse library of analogs. For example, methods for the synthesis of 2,4-disubstituted and 2,5-disubstituted piperidines have been reported, often involving diastereoselective metalation/cross-coupling or conjugate additions. nih.gov

The phenolic component of the molecule can also be varied. A range of substituted phenols can be employed in the Mannich reaction to introduce the piperidinylmethyl moiety at different positions on the aromatic ring. nih.gov Additionally, the synthesis of m-aryloxy phenols through methods like the Ullmann coupling reaction provides access to analogs with an ether linkage at the 3-position of the phenol. nih.govmdpi.com

The synthesis of N-substituted piperidine analogs is also of significant interest. The N-ethyl group in the target compound can be replaced with other alkyl or aryl groups through standard N-alkylation or N-arylation procedures. researchgate.net

Below is a table summarizing the synthesis of some structurally related analogs and derivatives.

| Analog/Derivative Class | Synthetic Method | Key Reagents/Catalysts | Reference |

| 2,4-Disubstituted Piperidines | Kinetic Resolution | n-BuLi, (-)-sparteine | acs.org |

| 3,4,5-Trisubstituted Piperidines | Enantioselective synthesis | Not specified | nih.gov |

| Spirocyclic 2-Arylpiperidines | Kinetic Resolution | n-BuLi, (+)-sparteine | rsc.org |

| m-Aryloxy Phenols | Ullmann Coupling | CuI, picolinic acid | nih.gov |

| N-Acyl Piperidines | N-Acylation | Propionyl chloride | researchgate.net |

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The core principle is that the specific three-dimensional arrangement of atoms and functional groups in a compound determines its interactions with biological targets like receptors or enzymes, thereby dictating its pharmacological effect. patsnap.comoncodesign-services.com SAR studies systematically alter a molecule's structure and assess the impact of these changes on its activity. drugdesign.org

The process is iterative, beginning with a lead compound and creating a series of analogs by modifying specific parts of the molecule. drugdesign.org These modifications can include changing functional groups, altering stereochemistry, or adjusting the size and shape of the molecular scaffold. numberanalytics.com The biological activity of each new compound is measured through experimental assays, and the results are analyzed to identify which structural features are critical for the desired effect. oncodesign-services.com

A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), employs mathematical models to correlate the physicochemical properties of compounds with their biological activities. oncodesign-services.comchemrxiv.org These models can help predict the activity of novel compounds before they are synthesized, accelerating the drug discovery process. oncodesign-services.comchemrxiv.org

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a key structural feature in many pharmacologically active compounds, including 3-((1-Ethylpiperidin-2-yl)methyl)phenol. Modifications to this ring can significantly alter the compound's interaction with its biological target.

The substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. In many classes of opioid compounds, the nature of the N-substituent can influence both potency and whether the compound acts as an agonist or an antagonist. nih.gov For N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect antagonist potency and receptor selectivity. nih.gov

Studies on various piperidine-based compounds have shown that the length and nature of the N-alkyl chain play a pivotal role. For instance, in one series of CXCR4 antagonists, replacing a butylamine (B146782) side chain with various N-alkylpiperazines showed that a propyl linker provided the best potency. nih.gov Further modifications to the N-alkyl group, such as changing from methyl to ethyl or isopropyl, also led to significant changes in potency, receptor inhibition, and metabolic stability. nih.gov This demonstrates that there is often an optimal alkyl chain length for receptor interaction, and deviations can lead to reduced activity. nih.govresearchgate.netrsc.org For example, a study on N-phenylalkyl derivatives of the tramadol (B15222) scaffold found that bulky N-substitutions, which often improve activity in morphine-derived structures, did not have the same effect, indicating that the SAR for N-substitution is highly dependent on the specific molecular scaffold. researchgate.net

| Compound | N-Alkyl Group | Relative CXCR4 Potency | CYP450 2D6 Inhibition | PAMPA Permeability Improvement (vs. base compound) |

|---|---|---|---|---|

| 43 | Methyl | ~10-fold loss | Slight improvement | ~100-fold |

| 44 | Ethyl | Better than Methyl | Devoid of inhibition | Retained improvement |

| 45 | Isopropyl | Less potent | No improvement | Not specified |

| 47 | Cyclopropyl | Less potent | No improvement | Not specified |

The stereochemistry of substituents on the piperidine ring is a critical factor influencing biological activity. Due to the chirality of substituted piperidines, different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets. nih.gov The spatial arrangement of functional groups determines how well a ligand can fit into the three-dimensional binding pocket of a receptor. nih.gov

A clear example of this is seen in studies of diastereoisomeric N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Research has demonstrated that the relative orientation of the substituents (cis versus trans) can lead to dramatic differences in analgesic potency. One diastereomer may be significantly more active than the other, highlighting the receptor's sensitivity to the ligand's geometry. researchgate.netacs.org Similarly, in a series of potent opioid agonists, the (3R, 4S) enantiomer was found to have significantly more potent activity than its (3S, 4R) counterpart, emphasizing the crucial role of stereochemistry in ligand-receptor interactions. nih.gov

| Compound Series | Isomer | Relative Potency |

|---|---|---|

| 3-methyl-4-(N-phenyl amido)piperidines | cis-isomer | Significantly more potent |

| 3-methyl-4-(N-phenyl amido)piperidines | trans-isomer | Significantly less potent |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3R, 4S)-isomer | Highly potent and selective |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | (3S, 4R)-isomer | Less potent |

Furthermore, the position of substitution on the piperidine ring itself affects activity. Studies on N-piperidinyl indoles showed that moving a substituent from the 3-position to the 2-position resulted in compounds with higher binding affinities and altered functional activity, changing them from partial to full agonists. nih.gov This indicates that the location of substituents on the piperidine ring plays a key role in orienting other parts of the molecule for optimal receptor engagement.

Role of the Phenolic Hydroxyl Group and Aromatic Substitutions

The phenolic hydroxyl group is an essential pharmacophoric element for the biological activity of many piperidine-containing ligands, particularly those targeting opioid receptors. mdpi.com This functional group is critical for anchoring the ligand in the receptor's binding pocket, often through a hydrogen bond with an acidic residue, such as aspartate. mdpi.comnih.gov

The removal or modification of this hydroxyl group typically leads to a substantial decrease in binding affinity and antinociceptive potency. nih.govacs.org For example, studies on 3-deoxymorphinans showed that while they retained some analgesic activity, their binding affinity for the opiate receptor was significantly reduced compared to their 3-hydroxy counterparts. nih.gov This underscores the importance of the phenolic hydroxyl in establishing high-affinity interactions. nih.govacs.org

The position of the hydroxyl group on the aromatic ring is also crucial. In the case of this compound, the hydroxyl group is in the meta position, a common feature in many potent opioid analgesics like morphine. This positioning is considered optimal for interaction with the µ-opioid receptor. mdpi.com Studies on other scaffolds have also suggested that the 4'-hydroxyl group is essential for antagonist activity at opioid receptors. nih.gov

Linker Region Modifications and Their Influence on Ligand-Receptor Interactions

SAR studies on various classes of compounds have consistently shown that the nature of this linker is a key determinant of activity. researchgate.netnih.gov For example, in a series of 3-phenoxypropyl piperidine analogues, exploration of the linker region was central to identifying potent and selective compounds. nih.gov Altering the length of the linker can change the distance between the crucial binding groups, potentially weakening the interaction with the receptor if the optimal distance is not maintained. Introducing rigidity or flexibility into the linker can also impact the molecule's ability to adopt the necessary conformation for binding. nih.gov For instance, in one study, changing the length and flexibility of a side chain on 4-substituted piperidines significantly improved binding affinity at both µ- and δ-opioid receptors. nih.gov

Computational Approaches in SAR Derivations

Computational methods are indispensable tools in modern SAR studies, providing insights that guide the synthesis and testing of new compounds. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations are used to model the interaction between a ligand and its receptor at an atomic level. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode. tandfonline.com For piperidine derivatives targeting opioid receptors, docking studies have identified key amino acid residues within the binding pocket that form crucial interactions. These often include an ionic interaction between the protonated piperidine nitrogen and an aspartate residue (Asp3.32), and hydrogen bonding involving the phenolic hydroxyl group. nih.govtandfonline.com Docking can also reveal hydrophobic pockets that accommodate other parts of the molecule, such as the N-alkyl substituent. researchgate.net For example, docking studies of piperidine derivatives into the µ-opioid receptor have identified interactions with residues such as Q124, D147, Y148, M151, W318, and I322. tandfonline.com

MD simulations can further refine these models by showing how the ligand-receptor complex behaves over time, revealing the stability of key interactions. nih.govrsc.org Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can generate predictive models based on the docking poses of a series of compounds, helping to explain differences in binding affinity and guiding the design of more potent ligands. researchgate.net These computational approaches allow for the rapid in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov

Preclinical Pharmacological Investigations

In Vitro Receptor Binding and Functional Assays

To determine the interaction of 3-((1-Ethylpiperidin-2-yl)methyl)phenol with various receptor systems, a series of in vitro binding and functional assays would be conducted. These assays are crucial for elucidating the compound's potency, selectivity, and mechanism of action at a molecular level.

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D₃ Receptor Affinity)

The affinity of the compound for dopamine receptor subtypes would be assessed using radioligand binding assays. In these experiments, cell membranes expressing specific dopamine receptor subtypes (e.g., D₁, D₂, D₃, D₄, D₅) are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is measured at various concentrations, allowing for the determination of its binding affinity (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Particular attention would be paid to its affinity for the D₃ receptor, a target of interest for various neurological and psychiatric disorders.

Hypothetical Data Table for Dopamine Receptor Binding Affinity:

| Receptor Subtype | Kᵢ (nM) |

| D₁ | TBD |

| D₂ | TBD |

| D₃ | TBD |

| D₄ | TBD |

| D₅ | TBD |

| TBD: To Be Determined through experimental analysis. |

Serotonin (B10506) Receptor Subtype Selectivity (e.g., 5-HT₇ Receptor Antagonism)

Similar to the dopamine receptor assays, the selectivity profile at various serotonin (5-HT) receptor subtypes would be established. Given the structural motifs, its potential interaction with receptors like the 5-HT₇ receptor would be of interest. Functional assays would be employed to determine if the compound acts as an antagonist, agonist, or inverse agonist at these receptors. For example, a 5-HT₇ receptor antagonism assay might measure the ability of the compound to inhibit the production of cyclic AMP (cAMP) stimulated by a known 5-HT₇ agonist.

Hypothetical Data Table for Serotonin Receptor Binding and Functional Activity:

| Receptor Subtype | Binding Kᵢ (nM) | Functional Assay | Activity (EC₅₀/IC₅₀, nM) |

| 5-HT₁ₐ | TBD | TBD | TBD |

| 5-HT₂ₐ | TBD | TBD | TBD |

| 5-HT₂C | TBD | TBD | TBD |

| 5-HT₇ | TBD | cAMP accumulation | TBD |

| TBD: To Be Determined through experimental analysis. |

Sigma Receptor Binding Properties (e.g., Sigma-1 and Sigma-2)

The binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors would be evaluated. These receptors are unique targets involved in a variety of cellular functions and are implicated in several disease states. Radioligand binding assays using specific radioligands for σ₁ and σ₂ receptors would be utilized to determine the Kᵢ values.

Hypothetical Data Table for Sigma Receptor Binding Affinity:

| Receptor Subtype | Kᵢ (nM) |

| Sigma-1 (σ₁) | TBD |

| Sigma-2 (σ₂) | TBD |

| TBD: To Be Determined through experimental analysis. |

Opioid Receptor Interactions

The interaction of the compound with the primary opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—would be investigated. Binding assays would quantify the affinity of the compound for each receptor subtype. Subsequent functional assays, such as those measuring G-protein activation or β-arrestin recruitment, would be necessary to determine if the compound behaves as an agonist or antagonist at these receptors.

Hypothetical Data Table for Opioid Receptor Binding Affinity:

| Receptor Subtype | Kᵢ (nM) |

| Mu (µ) | TBD |

| Delta (δ) | TBD |

| Kappa (κ) | TBD |

| TBD: To Be Determined through experimental analysis. |

Characterization of Agonist, Antagonist, and Inverse Agonist Profiles

For any receptor where significant binding affinity is observed, a comprehensive functional characterization is essential.

Agonist activity would be assessed by measuring the compound's ability to elicit a biological response upon binding to the receptor.

Antagonist activity would be determined by its ability to block or reverse the effects of a known agonist.

Inverse agonist activity would be investigated by measuring its capacity to reduce the basal (constitutive) activity of a receptor in the absence of an agonist.

These functional profiles are critical for predicting the potential therapeutic effects and side-effect profile of the compound.

In Vitro Cellular Pathway Modulation

Beyond direct receptor interaction, it is important to understand how this compound modulates intracellular signaling pathways. Following receptor activation or blockade, a cascade of downstream events is initiated. Investigating these pathways provides a more complete picture of the compound's cellular mechanism of action. Techniques such as Western blotting, reporter gene assays, and measurements of second messenger levels (e.g., cAMP, inositol (B14025) phosphates, intracellular calcium) would be employed to dissect the specific signaling cascades affected by the compound.

Due to the absence of specific experimental data for this compound in the current scientific literature, the tables and discussions above are presented as a framework for the preclinical pharmacological investigations that would be required to characterize this compound.

Enzyme Inhibition Studies (e.g., Hexokinase 2 Inhibition in Cancer Cell Lines)

There is no available scientific literature detailing studies on the inhibitory effects of this compound on Hexokinase 2 (HK2) in cancer cell lines. Research on HK2 inhibition as a therapeutic strategy for cancer is an active area, with various compounds being investigated for their potential to disrupt the metabolic processes of tumor cells. However, this compound has not been identified as a subject of these investigations in published studies.

Other Relevant Enzyme or Protein Target Interactions (e.g., Kinases)

No studies have been published that describe the interaction of this compound with other relevant enzymes or protein targets, such as kinases. The characterization of a compound's interactions with various protein targets is a critical step in understanding its pharmacological profile, but such data is not available for this specific molecule.

In Vivo Pharmacological Effects in Animal Models

Effects on Central Nervous System Function (e.g., REM Sleep Modulation in Rodents)

There are no published in vivo studies investigating the effects of this compound on central nervous system function, including the modulation of REM sleep in rodent models.

Behavioral Pharmacology in Preclinical Species (e.g., locomotor activity, reward pathways)

Scientific literature lacks any reports on the behavioral pharmacology of this compound in preclinical species. Consequently, there is no information regarding its potential effects on locomotor activity or reward pathways.

Studies in Disease-Relevant Animal Models (e.g., models of neurological disorders, cancer xenografts)

No research has been published detailing the evaluation of this compound in animal models relevant to specific diseases, such as neurological disorders or cancer xenografts.

Molecular Interactions and Receptor Dynamics

Ligand-Receptor Binding Mechanisms and Energetics

The binding of a ligand to a receptor is the initial event that triggers a biological response. This process can be characterized by the specific molecular interactions formed and the associated changes in energy.

Binding Mechanisms: The binding of 3-((1-Ethylpiperidin-2-yl)methyl)phenol to its target receptor is likely to involve a combination of non-covalent interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in the receptor's binding pocket. The tertiary amine of the ethylpiperidine moiety is expected to be protonated at physiological pH, allowing it to form a strong ionic bond or salt bridge with an acidic residue, such as aspartate or glutamate, within the binding site. This is a common and often critical interaction for many piperidine-containing ligands that target G-protein coupled receptors (GPCRs) and ion channels. nih.govmdpi.com

Furthermore, the aromatic phenol (B47542) ring and the aliphatic ethylpiperidine ring can engage in van der Waals forces and hydrophobic interactions with nonpolar regions of the binding pocket. The ethyl group on the piperidine (B6355638) nitrogen may also contribute to these hydrophobic interactions, potentially influencing the ligand's affinity and selectivity for its target.

| Functional Group | Potential Interaction Type | Contributing Residues in Receptor | Energetic Contribution |

|---|---|---|---|

| Phenolic Hydroxyl | Hydrogen Bond (Donor/Acceptor) | Serine, Threonine, Asparagine, Glutamine | Favorable Enthalpy |

| Protonated Piperidine Nitrogen | Ionic Bond / Salt Bridge | Aspartate, Glutamate | Strongly Favorable Enthalpy |

| Aromatic Phenol Ring | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan | Favorable Enthalpy and Entropy |

| Ethylpiperidine Ring | Hydrophobic Interaction, Van der Waals Forces | Leucine, Isoleucine, Valine, Alanine | Favorable Enthalpy and Entropy |

Conformational Analysis of this compound

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them.

For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. researchgate.net In this conformation, the substituents on the ring can be in either axial or equatorial positions. The large (1-ethylpiperidin-2-yl)methyl group at position 3 of the phenol and the ethyl group on the piperidine nitrogen will have a significant impact on the preferred conformation.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, it is highly probable that the (3-hydroxyphenyl)methyl substituent at the 2-position of the piperidine ring will be in an equatorial orientation. Similarly, the ethyl group on the piperidine nitrogen is also likely to favor an equatorial position. The relative orientation of the phenol ring with respect to the piperidine ring is also an important conformational feature, determined by the rotation around the single bonds connecting them. The rotational energy barrier around the phenyl-OH bond in phenols is influenced by substituents on the ring. researchgate.net

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the conformational preferences of molecules like this compound. X-ray crystallography of the compound or its close analogs could provide definitive information about its solid-state conformation. researchgate.netredalyc.org

| Structural Feature | Predicted Conformation | Rationale |

|---|---|---|

| Piperidine Ring | Chair Conformation | Lowest energy conformation for a six-membered ring. |

| (3-hydroxyphenyl)methyl Substituent | Equatorial Position | Minimization of steric hindrance. |

| Ethyl Group on Piperidine Nitrogen | Equatorial Position | Minimization of steric hindrance. |

Receptor Dimerization and Oligomerization Influences on Activity

It is now well-established that many receptors, particularly GPCRs, can exist and function as dimers (homodimers or heterodimers) or higher-order oligomers. nih.gov This receptor oligomerization can have profound effects on ligand binding, signaling, and receptor trafficking. researchgate.net

The activity of this compound could be influenced by the oligomeric state of its target receptor. For instance, in a receptor dimer, the binding of a ligand to one protomer can allosterically modulate the binding and/or function of the other protomer. This can lead to complex pharmacological profiles that are not observed with monomeric receptors. nih.gov

If this compound targets a receptor that forms heterodimers, its effects could be dependent on the specific dimerization partner present. For example, the functional properties of melatonin (B1676174) receptor heteromers are different from those of the corresponding homomers. nih.gov Therefore, the cellular context and the specific receptor subtypes expressed could be critical determinants of the biological activity of this compound. The bivalent nature of some ligands can allow them to bridge two receptor protomers in a dimer, which can have unique effects on receptor function. While this compound is a monovalent ligand, its binding could still be sensitive to the conformational changes associated with receptor dimerization.

Preclinical Metabolic Data for this compound Remains Undocumented in Publicly Available Literature

Following a comprehensive search of scientific databases and publicly available preclinical research, no specific data was found regarding the metabolic profile of the chemical compound this compound. The requested information pertaining to its metabolic pathways in animal models, the characterization of its major metabolites, the enzyme systems involved in its metabolism, and its excretion pathways is not documented in the accessible scientific literature.

The chemical structure of this compound suggests a potential relationship to analogues of the analgesic drug tramadol (B15222). Tramadol undergoes extensive metabolism, primarily through two major pathways: O-demethylation to O-desmethyltramadol (M1), a phenol, and N-demethylation to N-desmethyltramadol (M2). However, this compound possesses an N-ethyl group, distinguishing it from tramadol and its known primary metabolites. It would theoretically be a metabolite of an N-ethyl analogue of tramadol, but studies detailing the metabolic fate of such a parent compound, and the subsequent formation of the phenol metabolite , were not identified.

Consequently, it is not possible to provide the detailed, research-based article as per the requested outline. The specific preclinical data required to populate the sections on metabolic pathways, metabolite activity, cytochrome P450 involvement, and excretion routes for this compound are not available.

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 3-((1-Ethylpiperidin-2-yl)methyl)phenol. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap systems, provide exceptional mass accuracy, typically below 5 ppm. nih.gov This precision allows for the determination of the compound's elemental composition from its exact mass, distinguishing it from other molecules with the same nominal mass.

For this compound (C₁₄H₂₁NO), HRMS can verify the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Species | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₄H₂₁NO | [M+H]⁺ | 220.1701 |

| C₁₄H₂₁NO | [M+Na]⁺ | 242.1521 |

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is pivotal for identifying metabolites in biological matrices like plasma or urine. nih.govnih.gov The methodology involves tracking the mass of the parent compound and searching for related biotransformation products. Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic ring, N-dealkylation of the ethyl group, or oxidation of the piperidine (B6355638) ring. HRMS can detect the mass shifts corresponding to these metabolic changes, and subsequent tandem mass spectrometry (MS/MS) experiments can help pinpoint the location of the modification by analyzing fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous elucidation of the molecular structure of this compound in solution. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR: The 1D proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the ethyl group and the piperidine ring would appear in the upfield region, with their specific chemical shifts and splitting patterns revealing their neighboring protons.

¹³C NMR: The 1D carbon NMR spectrum provides a signal for each unique carbon atom. The aromatic carbons would resonate around 110-160 ppm, while the aliphatic carbons of the piperidine and ethyl groups would be found in the more shielded upfield region (10-70 ppm). researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, identifying adjacent protons. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these 2D spectra allow for the complete assignment of all proton and carbon signals and confirm the precise connectivity of the methyl, ethyl, piperidine, and phenol moieties. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. researchgate.net The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperidine groups is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations can be seen in the 1450-1600 cm⁻¹ region. ashp.org

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3010-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| Aromatic C=C | Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly the chromophore. mu-varna.bg The phenol group in this compound acts as the primary chromophore. It is expected to exhibit characteristic absorption bands in the UV region, typically around 270-280 nm, arising from π→π* transitions within the benzene (B151609) ring. nist.gov The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the pH, as deprotonation of the phenolic hydroxyl group can cause a bathochromic (red) shift. mu-varna.bg

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the this compound molecule.

For a related compound, 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, X-ray analysis revealed that the piperidine ring adopts a stable chair conformation. nih.gov A similar conformation would be expected for the piperidine ring in the title compound. Furthermore, the analysis reveals how molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, are crucial for the stability of the crystal structure. nih.govkuleuven.be In the solid state of this compound, the phenolic hydroxyl group is expected to act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the piperidine ring of an adjacent molecule or another hydroxyl group, creating chains or networks. nih.govmdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and the purity assessment of synthesized this compound. Due to the compound's basic nitrogen and phenolic group, reversed-phase HPLC is the most common approach.

In a typical setup, a C18 stationary phase column is used with a mobile phase consisting of a mixture of an aqueous buffer (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic amine) and an organic solvent such as acetonitrile (B52724) or methanol. unil.ch The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the phenol chromophore absorbs strongly (e.g., 275 nm). mu-varna.bg The retention time is a characteristic property of the compound under specific chromatographic conditions. For purity assessment, the area of the main peak corresponding to the compound is compared to the total area of all peaks in the chromatogram.

Advanced Bioanalytical Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS in animal tissues)

For the accurate quantification of this compound in complex biological matrices such as plasma, blood, or animal tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. wordpress.com

The method involves extracting the compound from the biological sample, often using solid-phase extraction (SPE) or liquid-liquid extraction. unil.ch The extract is then injected into the LC-MS/MS system. In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. Specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification even at very low concentrations (ng/mL or pg/mL), minimizing interference from other components in the matrix. researchgate.net A stable isotope-labeled internal standard is often used to ensure high accuracy and precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.